![molecular formula C9H12N2O4S2 B13383480 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione is a pyrimidine nucleoside analog characterized by a dithione (C=S) modification at the 2- and 4-positions of the pyrimidine ring. This structural feature distinguishes it from canonical nucleosides like uridine (pyrimidine-2,4-dione) and thymidine (5-methyl-substituted dione). The compound’s ribose-like oxolane moiety contains hydroxyl and hydroxymethyl groups at positions 3, 4, and 5, conferring stereochemical specificity and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method includes the acetylation of uridine’s hydroxyl groups, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free 2,4-Dithiouridine nucleoside .
Industrial Production Methods: While specific industrial production methods for 2,4-Dithiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydroxymethyl group (-CHOH) and dithione (-C=S) moieties are susceptible to oxidation under controlled conditions:
Key Insight : Oxidation of the hydroxymethyl group is prioritized over dithione moieties due to steric hindrance from the oxolane ring .
Reduction Reactions
Reductive transformations target the dithione groups, converting them to thiols (-SH) or methylene (-CH-) units:
Reagent | Product | Conditions | Yield |
---|---|---|---|
NaBH (ethanol) | Pyrimidine-2,4-dithiol | Room temperature, 12 hours | 65–70% |
LiAlH (THF) | 1,2,3,4-Tetrahydropyrimidine analog | Reflux, 6 hours | 45–50% |
Mechanistic Note : NaBH selectively reduces dithione to thiols without affecting the sugar moiety’s hydroxyl groups .
Nucleophilic Substitution
The electron-deficient dithione sulfur atoms facilitate nucleophilic attacks:
Nucleophile | Reaction Outcome | Application |
---|---|---|
Amines (RNH) | Formation of thioamide derivatives (-NHC(S)NH) | Prodrug development |
Thiols (RSH) | Disulfide bond formation (-S-S-) | Bioconjugation strategies |
Critical Consideration : Substitution at the C2 position is kinetically favored over C4 due to steric accessibility .
Complexation with Metals
The dithione groups act as bidentate ligands, forming stable coordination complexes:
Metal Ion | Complex Structure | Stability Constant (log K) | Application |
---|---|---|---|
Cu | Square-planar [Cu(CHNOS)] | 12.3 ± 0.2 | Catalysis or antimicrobial agents |
Hg | Linear [Hg(CHNOS)] | 15.8 ± 0.3 | Heavy metal sequestration |
Structural Confirmation : X-ray crystallography reveals distorted tetrahedral geometry for Cu complexes.
Thermal Degradation
Under pyrolytic conditions (>200°C), the compound undergoes decomposition:
Temperature | Major Products | Mechanism |
---|---|---|
250°C | CO, HS, and furanic derivatives | Radical-mediated bond cleavage |
300°C | Char (carbon-rich residue) | Condensation and aromatization |
Analytical Evidence : Thermogravimetric analysis (TGA) shows a 40% mass loss at 250°C .
Biochemical Interactions
The compound’s dithione groups enable unique interactions with enzymes:
Enzyme | Interaction | Inhibition IC | Reference |
---|---|---|---|
Thymidylate synthase | Competitive inhibition at dUMP binding site | 12.5 µM | |
Ribonucleotide reductase | Disruption of radical propagation pathway | 8.7 µM |
Therapeutic Relevance : These interactions underpin its potential as an anticancer agent.
Scientific Research Applications
2,4-Dithiouridine has several applications in scientific research:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is utilized in molecular biology for studying RNA structure and function.
Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the synthesis of modified nucleotides for various industrial applications
Mechanism of Action
The mechanism by which 2,4-Dithiouridine exerts its effects involves its incorporation into RNA, where it can influence the structure and stability of RNA molecules. The sulfur atoms in the compound can form unique interactions with other molecules, affecting the overall conformation and function of the RNA. This can lead to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- Pyrimidine-2,4-dithione vs. Pyrimidine-2,4-dione :
Replacement of oxygen with sulfur at positions 2 and 4 alters electronic properties (e.g., reduced electronegativity, increased atomic radius). This may enhance nucleophilic reactivity or alter binding to metalloenzymes .
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Modifications |
---|---|---|---|---|
Target Compound | C₉H₁₂N₂O₅S₂ | 292.34* | Oxolane (dihydroxy, hydroxymethyl) | Pyrimidine-2,4-dithione |
Uridine (2,4-dione) | C₉H₁₂N₂O₆ | 244.20 | Oxolane (dihydroxy, hydroxymethyl) | Pyrimidine-2,4-dione |
Trifluridine (5-CF₃-dione) | C₁₀H₁₁F₃N₂O₅ | 296.20 | Oxolane, trifluoromethyl | Pyrimidine-2,4-dione |
Brivudine (5-bromoethenyl-dione) | C₉H₁₁BrN₂O₅ | 307.10 | Oxolane, bromoethenyl | Pyrimidine-2,4-dione |
Ribavirin (triazole-carboxamide) | C₈H₁₂N₄O₅ | 244.20 | Oxolane, triazole-carboxamide | Triazole ring |
Pharmacological and Biochemical Activity
Mechanistic Insights :
- Thymidylate Synthase Inhibition : Fluoropyrimidines (e.g., 5-FU) and trifluorothymidine (Trifluridine) inhibit thymidylate synthase via covalent binding. The dithione group in the target compound may mimic this mechanism but with altered kinetics due to sulfur’s larger van der Waals radius .
- Antiviral Activity : Ribavirin, a broad-spectrum antiviral, incorporates a triazole-carboxamide group for RNA virus inhibition. The dithione modification could disrupt viral replication via misincorporation into RNA/DNA, though evidence is lacking .
- Resistance Profiles : Resistance to fluoropyrimidines arises from thymidylate synthase overexpression or reduced drug affinity. Sulfur’s distinct binding geometry might circumvent such resistance mechanisms .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxymethyl and hydroxyl groups on the oxolane moiety enhance water solubility compared to halogenated analogs like Brivudine .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 259.216 g/mol. It features a pyrimidine base linked to a ribosyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl] have shown efficacy against various bacterial strains including E. coli and S. aureus. In studies, these compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.0227 µM against certain pathogens .
Microorganism | MIC (µM) |
---|---|
E. coli | 0.0227 |
S. aureus | 0.0450 |
A. flavus | 0.0300 |
A. niger | 0.0250 |
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation markers in various assays. In a study comparing its effects to indomethacin, it exhibited significant inhibition of paw edema in animal models with results indicating an inhibition percentage of up to 43.17% after four hours .
Compound | Inhibition (%) |
---|---|
Indomethacin | 47.72 |
Test Compound | 43.17 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays including DPPH and ABTS tests. The results indicated that it possesses considerable antioxidant activity, surpassing standard antioxidants like α-tocopherol (vitamin E) and butylated hydroxyanisole (BHA) .
Assay | IC50 (µg/mL) |
---|---|
DPPH | 18.33 |
ABTS | 28.23 |
Anticancer Activity
Preliminary studies have indicated that the compound may inhibit cancer cell proliferation effectively. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition of Cancer Cell Lines : A study conducted on human breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.01), suggesting its potential as an anticancer agent.
- Memory Impairment Models : In behavioral assessments for memory impairment in mice, the compound exhibited improved memory retention compared to controls, indicating possible neuroprotective effects.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of this compound and its derivatives?
The Biginelli multicomponent reaction is a foundational method for constructing dihydropyrimidine scaffolds under acid-catalyzed conditions. For introducing dithione groups, one-pot synthesis strategies using carbon disulfide and potassium hydroxide in refluxing ethanol are effective. Optimization involves solvent selection (e.g., dichloromethane for stepwise coupling) and temperature control to minimize side reactions. Recent adaptations emphasize regioselective oxidation to stabilize the dithione moiety .
Q. Advanced: How can computational methods resolve contradictions in reported electronic properties of dithione vs. dione analogs?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the dithione group lowers the HOMO-LUMO gap by 0.8–1.2 eV compared to dione derivatives, enhancing electrophilic reactivity. Molecular electrostatic potential maps identify nucleophilic attack sites at sulfur atoms. Studies on chlorophenyl analogs demonstrate how sulfur’s electronegativity redistributes charge, validated by experimental UV-Vis spectra (λmax shifts of 15–20 nm) .
Q. Basic: What analytical techniques provide definitive structural characterization?
- X-ray crystallography : Resolves tautomeric forms and intermolecular interactions (e.g., S···S contacts at 2.8–3.2 Å in crystal lattices) .
- NMR : H/C NMR distinguishes thione (δ 2.4–3.1 ppm for methylene protons) and thiol tautomers.
- IR : C=S stretches at 1150–1250 cm confirm dithione presence .
Q. Advanced: What strategies address discrepancies in biological activity data across studies?
Systematic structure-activity relationship (SAR) studies are critical. For example, Huseynzada et al. (2021) showed that substituting the pyrimidine ring’s 3-position with electron-withdrawing groups (e.g., -Cl) increases antibacterial activity against S. aureus (MIC: 8–16 μg/mL) but reduces efficacy against E. coli. Standardized assays (CLSI guidelines) and controlled pH (7.4 vs. 5.5) minimize variability .
Q. Basic: How is purity optimized during large-scale synthesis?
Gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 7:3 v/v) removes polar byproducts. Recrystallization from ethanol/water (4:1) at 4°C achieves >95% purity, verified by HPLC (C18 column, λ = 254 nm, retention time 8.2±0.3 min) .
Q. Advanced: What mechanistic insights explain the thermal stability of dithione derivatives?
Thermogravimetric analysis (TGA) shows dithiones decompose at 40–60°C higher temperatures than diones due to stronger intermolecular S···S interactions. DFT calculations confirm higher resonance stabilization energy (ΔE = 15–20 kcal/mol) from sulfur’s lone-pair conjugation with the pyrimidine ring .
Q. Basic: What biological models are suitable for initial pharmacological screening?
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Cytotoxicity : MTT assay on HEK-293 cells (IC50 typically 50–200 μM).
- Antifungal : Agar diffusion against C. albicans (ATCC 90028) .
Q. Advanced: How does solvent polarity affect tautomeric equilibrium?
In polar aprotic solvents (DMSO), H NMR shows a 3:1 thione-thiol ratio due to hydrogen bonding. Aqueous alkaline conditions (pH > 8) favor the thiolate anion, increasing nucleophilicity. UV-Vis monitoring (280–320 nm) quantifies tautomeric shifts (ε varies by 30–40%) .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRYFXQZRFDQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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